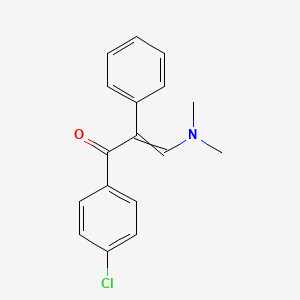![molecular formula C9H14N2O2 B8603553 4-[(1-hydroxypyridin-2-ylidene)amino]butan-1-ol](/img/structure/B8603553.png)
4-[(1-hydroxypyridin-2-ylidene)amino]butan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(1-hydroxypyridin-2-ylidene)amino]butan-1-ol is a heterocyclic compound that belongs to the class of pyridine N-oxides. These compounds are characterized by the presence of a nitrogen-oxygen bond within the pyridine ring, which significantly influences their chemical properties and reactivity. Pyridine N-oxides are known for their versatility in various chemical reactions and their applications in different fields, including organic synthesis, medicinal chemistry, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-hydroxypyridin-2-ylidene)amino]butan-1-ol typically involves the oxidation of the corresponding pyridine derivative. Common oxidizing agents used for this purpose include peracids such as peracetic acid and perbenzoic acid . Additionally, other oxidizing agents like sodium percarbonate and urea-hydrogen peroxide complexes can be employed under mild reaction conditions .
Industrial Production Methods
In an industrial setting, the production of pyridine N-oxides, including this compound, can be achieved using continuous flow processes. For example, the use of titanium silicalite (TS-1) in a packed-bed microreactor with hydrogen peroxide in methanol as the solvent has been shown to produce pyridine N-oxides efficiently . This method offers advantages such as higher yields, safer operation, and reduced environmental impact compared to traditional batch processes.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(1-hydroxypyridin-2-ylidene)amino]butan-1-ol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the N-oxide back to the corresponding pyridine derivative.
Substitution: The presence of the N-oxide group can facilitate nucleophilic substitution reactions at specific positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids, sodium percarbonate, and urea-hydrogen peroxide complexes
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst can be used to reduce the N-oxide group.
Substitution: Nucleophilic reagents such as amines and halides can be used for substitution reactions, often under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of more highly oxidized derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .
Applications De Recherche Scientifique
4-[(1-hydroxypyridin-2-ylidene)amino]butan-1-ol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 4-[(1-hydroxypyridin-2-ylidene)amino]butan-1-ol exerts its effects involves its ability to act as a mild Lewis base. This property allows it to activate certain Lewis acidic parts of molecules, increasing the reactivity of nucleophilic parts towards electrophiles . Additionally, the compound can form complexes with metalloporphyrins, which can influence various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine N-oxide: The parent compound, which shares the N-oxide functional group but lacks the 4-hydroxybutylamino substituent.
4-chloropyridine N-oxide: A derivative with a chlorine substituent at the 4-position, which affects its reactivity and properties.
4-methylpyridine N-oxide: A derivative with a methyl group at the 4-position, influencing its chemical behavior.
Uniqueness
4-[(1-hydroxypyridin-2-ylidene)amino]butan-1-ol is unique due to the presence of the 4-hydroxybutylamino substituent, which imparts specific chemical properties and reactivity. This substituent can enhance the compound’s ability to form hydrogen bonds and interact with other molecules, making it particularly useful in certain applications .
Propriétés
Formule moléculaire |
C9H14N2O2 |
|---|---|
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
4-[(1-hydroxypyridin-2-ylidene)amino]butan-1-ol |
InChI |
InChI=1S/C9H14N2O2/c12-8-4-2-6-10-9-5-1-3-7-11(9)13/h1,3,5,7,12-13H,2,4,6,8H2 |
Clé InChI |
UGZQRRPZTGSIRS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NCCCCO)N(C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![7-[Cyano(4-hydroxynonyl)amino]heptanoic acid](/img/structure/B8603542.png)


![1,4,7-Trioxaspiro[4.4]nonan-8-ol](/img/structure/B8603574.png)

